molecular formula C11H22N2 B2919056 1'-Methyl-2,4'-bipiperidine CAS No. 103985-03-1

1'-Methyl-2,4'-bipiperidine

Cat. No.: B2919056
CAS No.: 103985-03-1
M. Wt: 182.311
InChI Key: GAQVWPTXTWMKOP-UHFFFAOYSA-N
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Description

1’-Methyl-2,4’-bipiperidine is an organic compound belonging to the class of bipiperidines It is characterized by the presence of two piperidine rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Methyl-2,4’-bipiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylpiperidine with 2,4-dichloropyridine in the presence of a base can yield 1’-Methyl-2,4’-bipiperidine. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate, and it is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 1’-Methyl-2,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-2,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: N-oxides of 1’-Methyl-2,4’-bipiperidine.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted bipiperidine derivatives with various functional groups.

Scientific Research Applications

1’-Methyl-2,4’-bipiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

    2,2’-Bipiperidine: Similar structure but with different substitution patterns.

    4,4’-Bipiperidine: Another bipiperidine derivative with distinct properties.

    1,1’-Bipiperidine: Lacks the methyl group, leading to different reactivity and applications.

Uniqueness: 1’-Methyl-2,4’-bipiperidine is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-methyl-4-piperidin-2-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQVWPTXTWMKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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